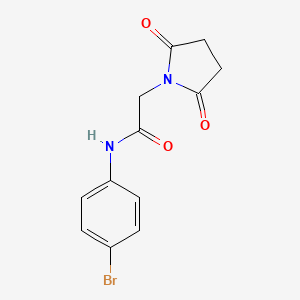
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H11BrN2O3 and its molecular weight is 311.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and molecular docking studies.
- Molecular Formula : C₁₈H₁₈BrN₂O₄
- Molecular Weight : 396.25 g/mol
- CAS Number : 5668-71-3
Synthesis
The synthesis of this compound typically involves:
- Formation of the Dioxopyrrolidine Ring : This is achieved through the cyclization of appropriate precursors under controlled conditions.
- Acetylation Reaction : The dioxopyrrolidine derivative is acylated using acetic anhydride to introduce the acetamide functionality.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 150 |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating effective growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.5 |
| HeLa | 20.3 |
Molecular docking studies have elucidated the binding interactions of the compound with specific receptors involved in cancer progression, suggesting a mechanism of action that may involve receptor antagonism .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
- Anticancer Activity : It appears to induce apoptosis in cancer cells through modulation of signaling pathways involving apoptosis-related proteins.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of derivatives showed that compounds similar to this compound exhibited enhanced antimicrobial activity compared to existing antibiotics.
- Cancer Cell Line Evaluation : A detailed analysis of various derivatives demonstrated that modifications to the bromophenyl group significantly impacted cytotoxicity against MCF7 cells, highlighting structure-activity relationships (SAR).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-8-1-3-9(4-2-8)14-10(16)7-15-11(17)5-6-12(15)18/h1-4H,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRNVSMLCFKUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














